Salazodine

Overview

Description

Synthesis Analysis

The synthesis of complex molecules often involves intricate steps to assemble specific functional groups. For example, the synthesis of the eastern section of salarin C, a marine natural product, required a halogen dance reaction to assemble its trisubstituted oxazole moiety, inspired by biomimetic oxidation hypotheses (Schäckermann & Lindel, 2017). This demonstrates the complex strategies employed in the synthesis of compounds with intricate structures, which could be analogous to methods used in the synthesis of Salazodine.

Molecular Structure Analysis

Understanding a compound's molecular structure is crucial for predicting its reactivity and interaction with biological systems. For example, the crystal structure analysis of various compounds, such as 4-salicylideneamino-3-methyl-1,2,4-triazol-5-thiones, provides detailed insights into the spatial arrangement of atoms and the molecular geometry (Zhao Gui-long, 2005). Such analyses are essential for the detailed understanding of this compound's molecular framework.

Chemical Reactions and Properties

Chemical reactions involving this compound-like molecules showcase their reactivity and potential applications. For instance, the photooxidation of salarin C's oxazole fragment underscores the susceptibility of certain molecular structures to oxidation and the potential for chemical transformations under specific conditions (Schäckermann & Lindel, 2017). Additionally, the synthesis of salicyl N-tosylimines and their reaction with allenoates to produce benzoxazepine derivatives highlights the versatility of salicyl-derived compounds in synthesizing heterocyclic structures (Zhao, Meng, & Huang, 2013).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are directly related to its molecular structure. For example, the synthesis and characterization of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes provide insights into their magnetic behaviors and thermal analyses, reflecting the impact of molecular design on physical properties (Uysal & Koc, 2010).

Scientific Research Applications

Experimental Pharmacokinetics

Salazodine, a derivative of sulfanilamides, is primarily used in the therapy of nonspecific ulcerous colitis. Research at the S. Ordzhonikidze All-Union Scientific Research Institute of the Chemical and Pharmaceutical Industry led to the synthesis of two drugs from the class of salazo derivatives of sulfanilamide, including salazodimethoxine, which has a therapeutic effect analogous to that of sulfasalazine (Beletskaya et al., 1988).

Treatment of Chronic Inflammatory Diseases

This compound and its derivatives have been widely investigated for their efficacy in the treatment of chronic inflammatory diseases like rheumatoid arthritis. Sulfasalazine, a related compound, is recognized for its effectiveness in managing rheumatoid arthritis, showing benefits in various measures of disease activity in clinical trials (Plosker & Croom, 2005).

Role in Crohn's Disease Treatment

The therapeutic role of this compound-related compounds in Crohn's disease has been a subject of study. While the effectiveness in earlier resected and non-operated patients with Crohn's Disease showed a trend towards effectiveness, clearcut answers from controlled trials are yet to be determined (Wenckert et al., 1978).

Cardioprotective Effects

Studies comparing the cardioprotective effects of this compound-related compounds, like salvianolic acid B (Sal B), with other treatments in chronic myocardial infarction, demonstrated beneficial effects. Sal B, in particular, showed advantages such as angiogenesis and augmented expression of vascular endothelium growth factor in the heart (He et al., 2008).

Scavenging of Oxidants

Research has indicated that sulphasalazine (Salazopyrin), a related compound of this compound, and its metabolites are powerful scavengers of hydroxyl radicals, which could contribute to their anti-inflammatory action (Aruoma et al., 1987).

Mechanism of Action

Target of Action

Salazodine, also known as Sulfasalazine , is an anti-inflammatory drug used to treat inflammatory diseases such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis . The primary targets of this compound are various inflammatory molecules . The drug is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity of this compound .

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that this compound and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins .

properties

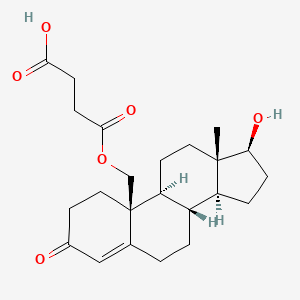

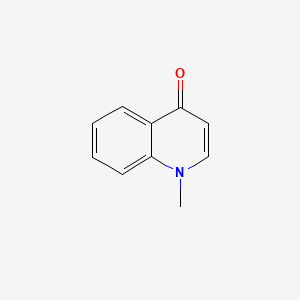

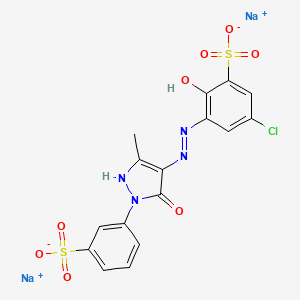

IUPAC Name |

2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUATOCFMCWUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043229, DTXSID40865074 | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22933-72-8 | |

| Record name | Salazopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALAZODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219777.png)

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)